An In-depth Technical Guide to the Structural Elucidation of 2-bromo-N-cyclopropylbenzamide
An In-depth Technical Guide to the Structural Elucidation of 2-bromo-N-cyclopropylbenzamide
This guide provides a comprehensive overview of the analytical methodologies and data interpretation strategies for the structural elucidation of 2-bromo-N-cyclopropylbenzamide, a key intermediate in pharmaceutical and agrochemical research. Designed for researchers, scientists, and drug development professionals, this document delves into the causality behind experimental choices and provides self-validating protocols to ensure scientific integrity.
Introduction: The Significance of Structural Verification
2-bromo-N-cyclopropylbenzamide is a molecule of interest due to the prevalence of the N-cyclopropylbenzamide moiety in a range of biologically active compounds. The precise arrangement of its constituent atoms, particularly the ortho-position of the bromine atom on the phenyl ring, is critical to its reactivity and its utility as a building block in complex syntheses. Unambiguous confirmation of its structure is therefore a prerequisite for its use in any research or development pipeline. This guide outlines a multi-technique approach to achieve this, integrating data from Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy.
Molecular Structure of 2-bromo-N-cyclopropylbenzamide
The first step in any structural elucidation is to propose a putative structure based on the synthetic route. The expected structure for 2-bromo-N-cyclopropylbenzamide is presented below.
Caption: Integrated workflow for the structural elucidation of 2-bromo-N-cyclopropylbenzamide.
I. Nuclear Magnetic Resonance (NMR) Spectroscopy: The Cornerstone of Structure Determination
NMR spectroscopy provides the most detailed information regarding the carbon-hydrogen framework of a molecule. A suite of 1D and 2D NMR experiments is employed to piece together the connectivity of the molecule.
A. Predicted ¹H and ¹³C NMR Data
While experimental data is always preferred, in its absence, high-quality predicted spectra serve as an excellent guide for what to expect. The following data was predicted using advanced chemical shift prediction algorithms.
| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| Aromatic CH (4H) | 7.2 - 7.8 | 127 - 134 |
| NH (1H) | ~8.5 (broad) | - |
| Cyclopropyl CH (1H) | 2.8 - 2.9 | 22 - 24 |
| Cyclopropyl CH₂ (4H) | 0.6 - 0.9 | 6 - 7 |
| Carbonyl C=O | - | ~165 |
| C-Br | - | ~118 |
| Aromatic Quaternary C | - | 138 - 140 |
B. Experimental Protocol for NMR Analysis
1. Sample Preparation:
-
Dissolve 5-10 mg of purified 2-bromo-N-cyclopropylbenzamide in approximately 0.6 mL of deuterated chloroform (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆).
-
Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).
-
Transfer the solution to a clean, dry 5 mm NMR tube.
2. Data Acquisition:
-
Acquire all spectra on a 400 MHz or higher field NMR spectrometer.
-
¹H NMR: Acquire a standard one-dimensional proton spectrum.
-
¹³C NMR: Acquire a proton-decoupled carbon spectrum.
-
COSY (Correlation Spectroscopy): This 2D experiment reveals proton-proton couplings within the same spin system. [1] * HSQC (Heteronuclear Single Quantum Coherence): This 2D experiment correlates directly bonded proton and carbon atoms. [2] * HMBC (Heteronuclear Multiple Bond Correlation): This 2D experiment shows correlations between protons and carbons that are two or three bonds away, which is crucial for identifying quaternary carbons and piecing together different spin systems. [1]
C. Causality in Experimental Choices and Data Interpretation
The choice of a comprehensive suite of NMR experiments is deliberate. ¹H and ¹³C NMR provide the basic chemical environment of the nuclei. However, for an unambiguous assignment, 2D NMR is essential.
-
COSY will show the coupling between the protons on the aromatic ring, helping to establish their relative positions. It will also show the coupling between the methine and methylene protons of the cyclopropyl group.
-
HSQC provides a direct link between each proton and the carbon it is attached to, allowing for the assignment of the carbon signals based on the more easily interpreted proton spectrum.
-
HMBC is the key to connecting the different fragments of the molecule. For instance, a correlation between the NH proton and the carbonyl carbon, and between the aromatic protons and the carbonyl carbon, will confirm the benzamide core. Correlations from the cyclopropyl methine proton to the carbonyl carbon will confirm the N-cyclopropyl linkage.
Caption: Logical flow of NMR data interpretation for structure confirmation.
II. Mass Spectrometry (MS): Confirming Molecular Weight and Fragmentation
Mass spectrometry provides the molecular weight of the compound and valuable information about its structure through fragmentation analysis.
A. Predicted Mass Spectrum Data
-
Molecular Ion (M⁺): Due to the presence of bromine, which has two major isotopes (⁷⁹Br and ⁸¹Br) in roughly a 1:1 ratio, the mass spectrum will show two molecular ion peaks of nearly equal intensity at m/z 239 and 241.
-
Major Fragments:
-
m/z 183/185: Loss of the cyclopropylamine moiety, resulting in the 2-bromobenzoyl cation.
-
m/z 155/157: Subsequent loss of carbon monoxide (CO) from the benzoyl cation.
-
m/z 76: Loss of bromine from the bromophenyl cation.
-
B. Experimental Protocol for Electrospray Ionization (ESI) MS
1. Sample Preparation:
-
Prepare a stock solution of the purified compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of approximately 1 mg/mL.
-
Dilute the stock solution to a final concentration of 1-10 µg/mL in the same solvent, often with the addition of 0.1% formic acid to promote protonation. [3] 2. Data Acquisition:
-
Infuse the sample solution into the ESI source of a high-resolution mass spectrometer (e.g., a Q-TOF or Orbitrap instrument) at a flow rate of 5-10 µL/min.
-
Acquire the mass spectrum in positive ion mode over a mass range of m/z 50-500.
C. Causality in Experimental Choices and Data Interpretation
ESI is a soft ionization technique that typically produces the protonated molecule [M+H]⁺, allowing for the direct determination of the molecular weight. The characteristic isotopic pattern of bromine serves as a definitive marker for its presence in the molecule and its fragments. High-resolution mass spectrometry allows for the determination of the elemental composition of the parent ion and its fragments, further validating the proposed structure. The fragmentation pattern, particularly the formation of the stable 2-bromobenzoyl cation, is a hallmark of this class of compounds. [4][5]
III. Infrared (IR) Spectroscopy: Identifying Functional Groups
IR spectroscopy is a rapid and simple method for confirming the presence of key functional groups in a molecule.
A. Predicted IR Absorption Bands
| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |
| N-H Stretch | 3300 - 3500 | Medium |
| Aromatic C-H Stretch | 3000 - 3100 | Medium |
| Aliphatic C-H Stretch | 2850 - 3000 | Medium |
| Carbonyl (Amide I) C=O Stretch | 1630 - 1680 | Strong |
| N-H Bend (Amide II) | 1510 - 1570 | Medium |
| Aromatic C=C Stretch | 1450 - 1600 | Medium |
| C-N Stretch | 1200 - 1350 | Medium |
| C-Br Stretch | 500 - 600 | Medium-Strong |
B. Experimental Protocol for Attenuated Total Reflectance (ATR) FTIR
1. Sample Preparation:
-
Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.
-
Place a small amount of the solid sample directly onto the ATR crystal.
2. Data Acquisition:
-
Apply pressure to the sample using the instrument's clamp to ensure good contact with the crystal.
-
Acquire the IR spectrum, typically by co-adding 16 or 32 scans at a resolution of 4 cm⁻¹.
-
Record the spectrum over the range of 4000-400 cm⁻¹.
C. Causality in Experimental Choices and Data Interpretation
ATR-FTIR is a convenient technique for solid samples as it requires minimal sample preparation. [6]The presence of a strong absorption band in the region of 1630-1680 cm⁻¹ is indicative of the amide carbonyl group. The N-H stretch and bend are also characteristic of a secondary amide. The absorptions in the aromatic and aliphatic C-H stretching regions, as well as the C-Br stretch in the fingerprint region, provide further evidence for the proposed structure.
IV. X-ray Crystallography: The Definitive Structure
For crystalline solids, single-crystal X-ray diffraction provides an unambiguous three-dimensional structure of the molecule.
A. Experimental Protocol for X-ray Crystallography
1. Crystal Growth:
-
Grow single crystals of 2-bromo-N-cyclopropylbenzamide of suitable size and quality, typically by slow evaporation of a saturated solution in an appropriate solvent or solvent mixture.
2. Data Collection and Structure Refinement:
-
Mount a suitable crystal on a goniometer head.
-
Collect diffraction data at a controlled temperature (often low temperature, e.g., 100 K) using a diffractometer equipped with a suitable X-ray source (e.g., Mo Kα).
-
Process the diffraction data and solve the crystal structure using appropriate software.
-
Refine the structural model to obtain the final atomic coordinates and molecular geometry.
B. Causality in Experimental Choices and Data Interpretation
While NMR, MS, and IR can provide compelling evidence for a structure, X-ray crystallography offers the ultimate proof by directly imaging the electron density of the atoms in the crystal lattice. This technique can definitively establish the connectivity of all atoms and the stereochemistry of the molecule.
Conclusion
The structural elucidation of 2-bromo-N-cyclopropylbenzamide is a systematic process that relies on the synergistic interpretation of data from multiple analytical techniques. By following the protocols and logical frameworks outlined in this guide, researchers can confidently verify the structure of this and other similar molecules, ensuring the integrity of their scientific endeavors. The combination of NMR for connectivity, MS for molecular weight and fragmentation, IR for functional group identification, and potentially X-ray crystallography for absolute structural determination, provides a self-validating system for robust and reliable chemical characterization.
References
-
Synthesis, Crystal Structure and Anti-Fatigue Effects of Some Benzamide Derivatives. Molecules. [Link]
-
Electrospray Ionisation Mass Spectrometry: Principles and Clinical Applications. The Clinical Biochemist Reviews. [Link]
-
2D NMR Spectroscopy: COSY, HSQC (HMQC) and HMBC. YouTube. [Link]
-
Experimental workflow of the ATR-FTIR spectroscopy-based method for... ResearchGate. [Link]
-
Common 2D (COSY, HSQC, HMBC) | SDSU NMR Facility – Department of Chemistry. San Diego State University. [Link]
-
The LCGC Blog: 10 Great Tips for Electrospray Ionization LC–MS. Chromatography Online. [Link]
-
Everything You Need to Know About ATR-FTIR Spectroscopy. Specac Ltd. [Link]
-
Basic Practical NMR Concepts. Michigan State University. [Link]
-
Fragmentation pattern of amides by EI and HRESI: study of protonation sites using DFT-3LYP data. RUN. [Link]
-
Suppression of Disorder in Benzamide and Thiobenzamide Crystals by Fluorine Substitution. Crystal Growth & Design. [Link]
-
ATR–FTIR Spectroscopy in the Undergraduate Chemistry Laboratory. Part I: Fundamentals and Examples. Journal of Chemical Education. [Link]
-
Convenient synthesis, characterization and biological evaluation of novel 1-phenylcyclopropane carboxamide derivatives. National Institutes of Health. [Link]
-
Electrospray Ionization (ESI) Instructions. Rutgers University-Newark. [Link]
-
2D NMR Solutions.pdf. Harvard University. [Link]
-
Fragmentation pattern of amides by EI and HRESI: study of protonation sites using DFT-3LYP data. RSC Publishing. [Link]
-
Understanding NMR Pulse Sequences. Part 1. Understanding Magnetic Excitation with the Semi-classical Vector Model. AUREMN. [Link]
-
1H and 13C NMR for the Profiling of Natural Product Extracts: Theory and Applications. IntechOpen. [Link]
-
2D NMR- Worked Example 2 (HSQC and HMBC). YouTube. [Link]
-
ATR-FTIR Spectroscopy, FTIR Sampling Techniques. Agilent. [Link]
-
Electrospray Ionization (ESI). University of California, Irvine. [Link]
-
914123 PDFs | Review articles in CRYSTAL STRUCTURE. ResearchGate. [Link]
-
ESI-MS n study on the fragmentation of protonated cyclic-dipeptides. ResearchGate. [Link]
-
-
Basic Segments of Pulse Sequences. ETH Zurich. [Link]
-
-
Synthesis and characterization of some new 5-bromo-2-hydroxy-benzamide derivatives. ResearchGate. [Link]
-
Antimicrobial and Anti-Inflammatory Activity of N-(2-Bromo-phenyl)-2-hydroxy-benzamide Derivatives and Their Inclusion Complexes. National Institutes of Health. [Link]
-
2D NMR spectra of 5d: (A) HSQC, (B) COSY, (C) NOESY, and (D)... ResearchGate. [Link]
-
Lec-33 || Mass fragmentation pattern of amides || McLafferty rearrangement. YouTube. [Link]
-
NMR spectrum of n,n-diethylbenzamidr : r/chemhelp. Reddit. [Link]
-
Sample Preparation Protocol for ESI Accurate Mass Service. University of Oxford. [Link]
-
Current Applications of Powder X-Ray Diffraction in Drug Discovery and Development. IntechOpen. [Link]
-
ATR–FTIR Spectroscopy in the Undergraduate Chemistry Laboratory Part I: Fundamentals and Examples. University of Tennessee at Martin. [Link]
-
NMR Pulse Sequence Basics and Design Principles for Biomolecules | Prof. Tairan Yuwen | Session 71. YouTube. [Link]
-
1H NMR and 13C NMR spectra of the catalytic synthesized compounds. The Royal Society of Chemistry. [Link]
-
Fragmentation pattern of amides by EI and HRESI: study of protonation sites using DFT-3LYP data. National Institutes of Health. [Link]
-
Synthesis and structural characterization of N-(2-{[(2E)-2-(2-hydroxybenzylidene)- hydrazinyl] carbonyl}-phenyl)benzamide (HL) and its Co(II), Fe(III), Cu(II) and Zn(II) complexes. X-ray crystal structure of HL. ResearchGate. [Link]
-
1H and 13C NMR spectra of 3-S-Alkyl-N-Phenyl 1,4-phenylenediamines and their cyclization products, 2H-1,4-benzothiazin-3(4H)-o. CORE. [Link]
-
Pulsed Nuclear Magnetic Resonance. University of California, Santa Barbara. [Link]
-
2-Bromo-2-methyl-N-p-tolylpropanamide. National Institutes of Health. [Link]
